molecular formula C16H19ClN2O4S2 B3996490 5-[(4-chlorophenyl)sulfonyl-methylamino]-N,2,4-trimethylbenzenesulfonamide

5-[(4-chlorophenyl)sulfonyl-methylamino]-N,2,4-trimethylbenzenesulfonamide

Cat. No.: B3996490
M. Wt: 402.9 g/mol
InChI Key: UHLWUGHPHIKMTJ-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)sulfonyl-methylamino]-N,2,4-trimethylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

IUPAC Name

5-[(4-chlorophenyl)sulfonyl-methylamino]-N,2,4-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O4S2/c1-11-9-12(2)16(24(20,21)18-3)10-15(11)19(4)25(22,23)14-7-5-13(17)6-8-14/h5-10,18H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLWUGHPHIKMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenyl)sulfonyl-methylamino]-N,2,4-trimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the core sulfonamide structure. The process often includes:

    Formation of the Sulfonyl Chloride: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable amine to form the sulfonamide intermediate.

    Methylation: The intermediate is then subjected to methylation using methylating agents such as methyl iodide or dimethyl sulfate.

    Final Coupling: The final step involves coupling the methylated intermediate with 2,4-trimethylbenzenesulfonamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenyl)sulfonyl-methylamino]-N,2,4-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

5-[(4-chlorophenyl)sulfonyl-methylamino]-N,2,4-trimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenyl)sulfonyl-methylamino]-N,2,4-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antimicrobial effects. Additionally, the compound may interact with other proteins or enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2S,3S)-2-[[(4-chlorophenyl)sulfonyl-methylamino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-9-yl]-4,4,4-trifluorobutanamide
  • N-[(2S,3R)-2-[[(4-chlorophenyl)sulfonyl-methylamino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]-2-phenylacetamide

Uniqueness

What sets 5-[(4-chlorophenyl)sulfonyl-methylamino]-N,2,4-trimethylbenzenesulfonamide apart from similar compounds is its specific structural configuration, which may confer unique biological activities and chemical reactivity. Its combination of a chlorophenyl group with a sulfonyl-methylamino moiety and trimethylbenzenesulfonamide backbone provides a distinct profile that can be exploited in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(4-chlorophenyl)sulfonyl-methylamino]-N,2,4-trimethylbenzenesulfonamide
Reactant of Route 2
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5-[(4-chlorophenyl)sulfonyl-methylamino]-N,2,4-trimethylbenzenesulfonamide

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